6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C19H15F3O4. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution reactions: The ethyl, methoxy, and phenoxy groups are introduced through various substitution reactions, often using alkyl halides, methoxy reagents, and phenol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, phenol derivatives, and methoxy reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various alkylated or arylated products .
Scientific Research Applications
6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Reactive oxygen species (ROS) scavenging: The compound may act as an antioxidant, neutralizing ROS and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
- 7-methoxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
- 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
Uniqueness
6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O4/c1-3-11-9-13-15(10-14(11)24-2)26-18(19(20,21)22)17(16(13)23)25-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOPBMBIKRZZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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